molecular formula C13H17N5 B7110584 N'-methyl-N-pyrazin-2-yl-N'-pyridin-2-ylpropane-1,3-diamine

N'-methyl-N-pyrazin-2-yl-N'-pyridin-2-ylpropane-1,3-diamine

Cat. No.: B7110584
M. Wt: 243.31 g/mol
InChI Key: CMVNRHQLCUEETQ-UHFFFAOYSA-N
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Description

N’-methyl-N-pyrazin-2-yl-N’-pyridin-2-ylpropane-1,3-diamine is a complex organic compound that features both pyrazine and pyridine rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in multiple fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

N'-methyl-N-pyrazin-2-yl-N'-pyridin-2-ylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-18(13-5-2-3-6-17-13)10-4-7-15-12-11-14-8-9-16-12/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVNRHQLCUEETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC1=NC=CN=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-N-pyrazin-2-yl-N’-pyridin-2-ylpropane-1,3-diamine typically involves the reaction of pyrazine and pyridine derivatives under controlled conditions. One common method includes the use of α-bromoketones and 2-aminopyridine. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-methyl-N-pyrazin-2-yl-N’-pyridin-2-ylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like TBHP.

    Reduction: Reduction reactions may involve the use of hydrogen gas or hydride donors.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Hydrogen gas or sodium borohydride.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N’-methyl-N-pyrazin-2-yl-N’-pyridin-2-ylpropane-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-methyl-N-pyrazin-2-yl-N’-pyridin-2-ylpropane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazine and pyridine rings play crucial roles in these interactions, often involving hydrogen bonding and π-π stacking with aromatic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-methyl-N-pyrazin-2-yl-N’-pyridin-2-ylpropane-1,3-diamine stands out due to its unique combination of pyrazine and pyridine rings, which confer distinct chemical and biological properties

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